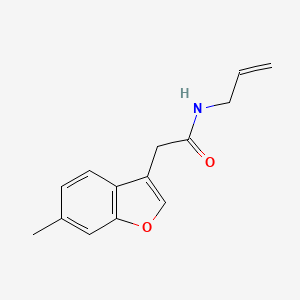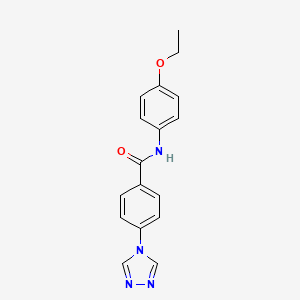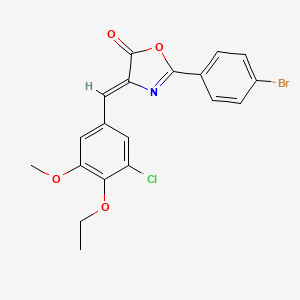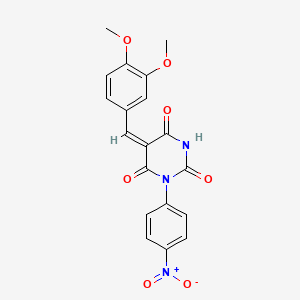![molecular formula C16H19N3O2 B5352643 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide](/img/structure/B5352643.png)
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide, also known as OXA or OXA-23, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. OXA-23 is a member of the oxadiazole family of compounds and is known for its antibacterial properties.
作用机制
The mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide-23 involves the inhibition of bacterial cell wall synthesis. This compound-23 binds to the active site of the bacterial penicillin-binding protein (PBP), which is responsible for cross-linking the peptidoglycan strands in the bacterial cell wall. This prevents the formation of a stable cell wall, leading to bacterial cell death.
Biochemical and Physiological Effects:
This compound-23 has been shown to have low toxicity and is well-tolerated in vivo. It has been shown to have good pharmacokinetic properties, including good oral bioavailability and distribution to target tissues. This compound-23 has been shown to be effective in animal models of bacterial infections, indicating its potential therapeutic use in humans.
实验室实验的优点和局限性
One advantage of using N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide-23 in lab experiments is its broad-spectrum activity against Gram-negative bacteria. This compound-23 has been shown to be effective against several clinically important bacterial pathogens, including those that are resistant to other antibiotics. However, one limitation of using this compound-23 is the potential for the development of resistance. As with all antibiotics, the overuse or misuse of this compound-23 can lead to the development of resistant strains of bacteria.
未来方向
There are several future directions for the scientific research of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide-23. One potential direction is the development of new derivatives of this compound-23 with improved antibacterial activity and reduced toxicity. Another direction is the investigation of this compound-23 in combination with other antibiotics to increase efficacy and reduce the potential for resistance. Additionally, further studies are needed to investigate the potential use of this compound-23 in the treatment of bacterial infections in humans.
合成方法
The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide-23 is a complex process that involves several steps. The first step is the synthesis of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-methylcyclopentylamine to form the final product, this compound. The synthesis of this compound-23 has been optimized to increase yield and purity, and several modifications have been made to the original method to improve the process.
科学研究应用
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide-23 has been extensively studied for its potential antibacterial properties. It has been shown to be effective against a wide range of Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. This compound-23 has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of bacterial infections.
属性
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-5-4-8-13(9-11)15-18-14(21-19-15)10-17-16(20)12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTQZRCNLLSRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~3~-isopropyl-N~3~-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-beta-alaninamide](/img/structure/B5352573.png)
![N,N-dimethyl-2-[2-oxo-3-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B5352581.png)

![1-methyl-1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)spiro[indole-3,4'-piperidin]-2(1H)-one dihydrochloride](/img/structure/B5352595.png)
![3-chloro-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B5352598.png)


![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(5-methylisoxazol-4-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5352615.png)
![7-(1H-indol-3-ylacetyl)-4-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5352627.png)

![1-(4-ethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5352638.png)
![6-(3-ethoxy-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5352648.png)
![N-[4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B5352664.png)
